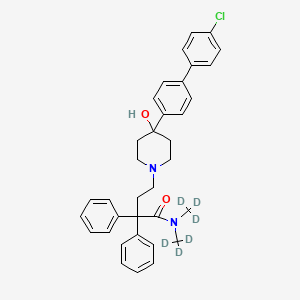

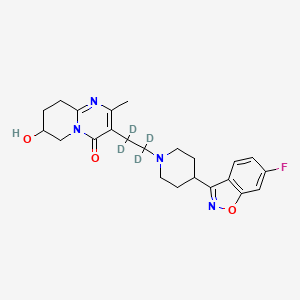

![molecular formula C12H12N5NaO5S2 B589080 钠 (6R,7R)-7-氨基-3-(((6-羟基-2-甲基-5-氧代-2,5-二氢-1,2,4-三嗪-3-基)硫代)甲基)-8-氧代-5-硫杂-1-氮杂双环[4.2.0]辛-2-烯-2-羧酸盐 CAS No. 131257-07-3](/img/structure/B589080.png)

钠 (6R,7R)-7-氨基-3-(((6-羟基-2-甲基-5-氧代-2,5-二氢-1,2,4-三嗪-3-基)硫代)甲基)-8-氧代-5-硫杂-1-氮杂双环[4.2.0]辛-2-烯-2-羧酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

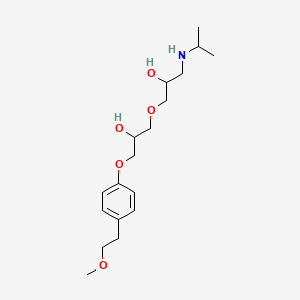

This compound, also known as (6R,7R)-7-氨基-3- (((6-羟基-2-甲基-5-氧代-2,5-二氢-1,2,4-三嗪-3-基)硫代)甲基)-8-氧代-5-噻-1-氮杂双环 [4.2.0]辛-2-烯-2-羧酸钠, is an amide class compound . It has a molecular weight of 393.37 and a molecular formula of C12H12N5NaO5S2 .

Molecular Structure Analysis

The molecular structure of this compound includes a bicyclic ring structure, a triazine ring, and a thioether group . The InChI code provided gives a detailed description of its structure .Physical And Chemical Properties Analysis

This compound has a molecular weight of 393.38 . The InChI key and SMILES notation provide additional information about its chemical structure .科学研究应用

合成和表征

具有三嗪骨架的化合物,例如 1,2,4-三嗪,在化学合成中显示出显着的多功能性,并已用于各种生物应用。这些化合物通过允许功能多样化的方法合成,从而能够探索它们的药理潜力。合成通常涉及在各种条件下与亲电和亲核试剂相互作用,突出了三嗪衍生物在药物化学中的化学适应性 (Verma 等人,2019 年)。

生物活性和药理应用

三嗪衍生物因其广泛的生物活性而被广泛研究。它们已显示出作为抗菌、抗真菌、抗癌、抗病毒、抗疟、抗炎和抗惊厥剂的潜力。这一广泛的生物活性突出了三嗪基化合物在开发新治疗剂中的潜力。三嗪的结构核心被认为是未来药物设计的有价值部分,因为它具有有效的药理活性 (Verma 等人,2019 年)。

在神经生物学中的治疗潜力

对天普丁的研究,一种与三环类抗抑郁药和可能与所讨论的化学结构具有结构相似性的化合物,揭示了其神经生物学特性。天普丁对神经递质系统的影响及其在结构和功能性脑可塑性中的作用为结构复杂的化合物在治疗抑郁症中的治疗潜力提供了见解。这包括调节神经元兴奋性、神经保护以及对焦虑和记忆的影响,展示了化学结构和药理功效之间的复杂相互作用 (McEwen 和 Olié,2005 年)。

作用机制

Target of Action

7-ACT, also known as 7-Aminoceftriaxone Sodium, is primarily used as an intermediate in the synthesis of Ceftriaxone Sodium . Ceftriaxone Sodium is a third-generation cephalosporin antibiotic . The primary targets of this class of antibiotics are bacterial cell wall synthesizing enzymes, particularly the penicillin-binding proteins (PBPs). These proteins are essential for the cross-linking of the peptidoglycan layer, which provides strength and rigidity to the bacterial cell wall.

属性

IUPAC Name |

sodium;(6R,7R)-7-amino-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O5S2.Na/c1-16-12(14-7(18)8(19)15-16)24-3-4-2-23-10-5(13)9(20)17(10)6(4)11(21)22;/h5,10H,2-3,13H2,1H3,(H,15,19)(H,21,22);/q;+1/p-1/t5-,10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJRLUBHVGIDHN-FURYJHRSSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N5NaO5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the most common starting material for synthesizing 7-ACT?

A: 7-ACA (7-aminocephalosporanic acid) is frequently used as the starting material for 7-ACT synthesis. [, , , , ]

Q2: How can the manufacturing process of 7-ACT be optimized to reduce production costs?

A: Studies have shown that optimizing the molar ratio of 1-methyl-1H-tetrazole-5-thiol (TTZ) to 7-ACA, along with controlling the reaction temperature and time, can significantly impact the yield and cost of 7-ACT production. Additionally, optimizing the pH during the crystallization process contributes to a more efficient and cost-effective process. [, , ]

Q3: What role does boron trifluoride play in the synthesis of 7-ACT?

A: Boron trifluoride, often complexed with acetonitrile or dimethyl carbonate, acts as a catalyst in the condensation reaction between 7-ACA and the triazine ring during 7-ACT synthesis. [, , ]

Q4: What are the benefits of using dimethyl carbonate as a solvent in 7-ACT synthesis?

A: Dimethyl carbonate presents a greener and more cost-effective alternative to the traditionally used acetonitrile, which has higher toxicity and cost. [, ]

Q5: What is the molecular formula and weight of 7-ACT?

A5: While the provided text doesn't explicitly state the molecular formula and weight, it can be deduced from the IUPAC name. The molecular formula of 7-ACT is C13H13N6O6S2Na and its molecular weight is 420.4 g/mol.

Q6: What spectroscopic techniques are used to confirm the structure of 7-ACT?

A: Researchers commonly utilize techniques like ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of synthesized 7-ACT. [, , , , ]

Q7: What is the main application of 7-ACT?

A: 7-ACT serves as a crucial intermediate in the synthesis of Ceftriaxone sodium, a potent third-generation cephalosporin antibiotic. [, , , , ]

Q8: Can 7-ACT be used directly as an antibacterial agent?

A: While 7-ACT itself doesn't possess potent antibacterial properties, a study demonstrated that a novel β-lactam derivative synthesized using 7-ACT exhibited significant antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis in vitro. []

Q9: How does the presence of 7-ACT as an impurity affect Ceftriaxone sodium?

A: 7-ACT is considered a process-related impurity in Ceftriaxone sodium. Its presence, along with other impurities, necessitates careful monitoring and control during drug production to ensure the final product's quality and safety. [, ]

Q10: What analytical techniques are used to quantify 7-ACT?

A: High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), is frequently employed to determine the presence and quantity of 7-ACT, especially in the context of Ceftriaxone sodium analysis. [, ]

Q11: How is the separation of 7-ACT from other related compounds achieved during analysis?

A: Size Exclusion Chromatography (SEC), particularly with a Zenix SEC-150 column, has proven effective in separating 7-ACT polymers from Ceftriaxone, allowing for individual component analysis. []

Q12: What are some areas for future research regarding 7-ACT?

A12: Future research could focus on:

Q13: Are there any environmental concerns associated with 7-ACT production?

A: While the provided texts don't directly address the environmental impact of 7-ACT production, it's crucial to consider the environmental impact of using various solvents and reagents during synthesis. Research into greener alternatives, like dimethyl carbonate, can help mitigate potential environmental concerns. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

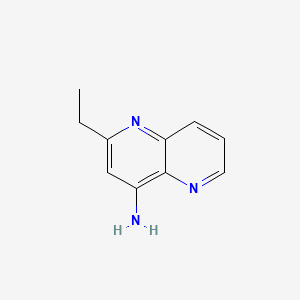

![3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B588998.png)

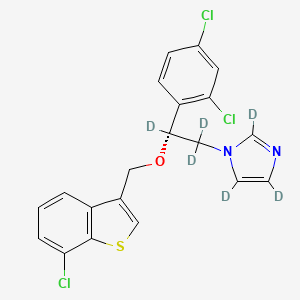

![2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B589006.png)

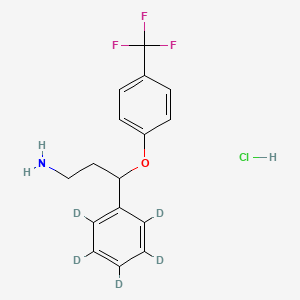

![8-Thia-2,3-diazaspiro[4.5]decane](/img/structure/B589019.png)